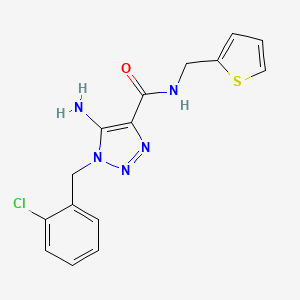

5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group, a chlorobenzyl group, and a thiophen-2-ylmethyl group, making it a molecule of interest for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be synthesized from 2-chlorobenzylamine, which is then reacted with an alkyne derivative to form the triazole ring.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.

Attachment of the Thiophen-2-ylmethyl Group: This step involves the reaction of the triazole intermediate with thiophen-2-ylmethyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at position 5 of the triazole ring participates in nucleophilic reactions:

| Reaction Type | Conditions | Products | Catalyst/Reagents |

|---|---|---|---|

| Acylation | Acetic anhydride, 60°C, 2 hrs | 5-Acetamido derivative | Pyridine (base) |

| Sulfonylation | Benzenesulfonyl chloride, RT | 5-Benzenesulfonamido analog | Triethylamine |

These reactions retain the triazole scaffold while modifying solubility and bioavailability.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes EAS at position 5:

| Reaction Type | Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 30 min | 5-Nitrothiophene-substituted triazole | Position 5 (meta to S) |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | 5-Bromothiophene analog | Position 5 |

The 2-chlorobenzyl group directs electrophiles to the thiophene ring due to steric and electronic effects.

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) linker is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Products | Application |

|---|---|---|

| 6M HCl, reflux, 4 hrs | 1-(2-Chlorobenzyl)-5-amino-1H-1,2,3-triazole-4-carboxylic acid | Prodrug activation |

| NaOH (1M), 80°C, 2 hrs | Sodium salt of the carboxylic acid | Solubility enhancement |

Redox Reactions

The triazole ring and substituents participate in redox processes:

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Oxidation (Thiophene) | H₂O₂/AcOH, 50°C, 1 hr | Thiophene ring oxidized to sulfone | Radical-mediated |

| Reduction (Nitro group) | H₂/Pd-C, EtOH, RT | 5-Amino group retained; nitro groups reduced to -NH₂ | Catalytic hydrogenation |

Metal-Complexation Reactions

The triazole nitrogen atoms coordinate with transition metals:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(II)Cl₂ | Methanol, RT, 12 hrs | Octahedral Cu(II) complex with N1/N2 coordination | Stable in air |

| AgNO₃ | Aqueous ethanol, dark, 24 hrs | Linear Ag(I) complex | Light-sensitive |

These complexes are studied for antimicrobial and catalytic applications.

Metabolic Reactions

In vitro studies using liver microsomes reveal phase I metabolism:

| Enzyme System | Major Metabolites | Proposed Pathway |

|---|---|---|

| CYP3A4 | Hydroxylated 2-chlorobenzyl derivative | Aromatic hydroxylation |

| Flavin monooxygenase | N-Oxide of the triazole ring | Oxidation at N4 position |

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Order | Key Influences |

|---|---|---|

| Thiophene ring | EAS > Oxidation | Electron-donating S atom |

| 5-Amino group | Acylation > Sulfonylation | Steric hindrance from triazole |

| Carboxamide linker | Acid hydrolysis > Base hydrolysis | Resonance stabilization |

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., prodrug design) and materials science (e.g., metal-organic frameworks). Further studies are needed to explore its click chemistry potential and in vivo metabolic fate .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound, with its specific substituents, may exhibit unique biological activities that make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific biological target. In general, triazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The chlorobenzyl and thiophen-2-ylmethyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the thiophen-2-ylmethyl group, which may result in different biological activities.

5-amino-1-(2-chlorobenzyl)-N-(methyl)-1H-1,2,3-triazole-4-carboxamide: Substitutes the thiophen-2-ylmethyl group with a methyl group, potentially altering its chemical and biological properties.

5-amino-1-(2-chlorobenzyl)-N-(phenylmethyl)-1H-1,2,3-triazole-4-carboxamide: Replaces the thiophen-2-ylmethyl group with a phenylmethyl group, which may affect its interaction with biological targets.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from other similar compounds. This group can influence the compound’s electronic properties, steric interactions, and overall reactivity, potentially leading to unique chemical and biological activities.

Actividad Biológica

5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a triazole ring, a chlorobenzyl group, and a thiophene moiety, which contribute to its diverse pharmacological properties.

- Molecular Formula : C14H12ClN5OS

- Molecular Weight : Approximately 318.8 g/mol

The compound's structure allows for interactions with various biological targets, influencing enzyme or receptor activities and potentially altering signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Antiparasitic Properties : This compound has shown promise as a therapeutic agent against Trypanosoma cruzi, the causative agent of Chagas disease. In studies, it demonstrated submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models .

- Anticancer Activity : The compound's structural similarities with other triazole derivatives suggest potential anticancer properties. It has been evaluated against various cancer cell lines, exhibiting cytotoxic effects that warrant further investigation .

The mechanism of action for this compound involves:

- Binding Affinity : It interacts with specific molecular targets, influencing their activity and leading to alterations in metabolic processes.

- Signal Transduction Modulation : By affecting enzyme activities or receptor interactions, the compound may modulate critical signaling pathways involved in disease progression.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Chlorophenyl)-2-thiourea | Contains chlorophenyl but features a thiourea moiety | Different reactivity due to thiourea group |

| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | Shares chlorophenyl and thiophene groups | Different core structure affects biological activity |

| 5-Amino-N-(thiophen-2-ylmethyl)-1H-pyrazole | Similar nitrogen-containing heterocycles | Different nitrogen arrangement leads to varied properties |

The unique triazole ring structure of the compound imparts distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Chagas Disease Treatment : A study highlighted the optimization of triazole derivatives for treating Chagas disease. The most potent derivatives were identified through high-content screening against infected VERO cells. The optimized compounds showed improved potency and metabolic stability .

- Anticancer Studies : Research on related triazole compounds indicated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and modulation of key signaling pathways such as p53 activation .

- Pharmacokinetic Properties : Studies have assessed the pharmacokinetic profiles of 5-amino derivatives, revealing favorable solubility and bioavailability characteristics essential for therapeutic applications .

Propiedades

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5OS/c16-12-6-2-1-4-10(12)9-21-14(17)13(19-20-21)15(22)18-8-11-5-3-7-23-11/h1-7H,8-9,17H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRPIUHJABFZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.